Structural Uniqueness: Direct Thiophene-2-Carboxamide at Position 5 Without a Linker Moiety
CAS 899966-84-8 features a direct N–N linked thiophene-2-carboxamide at the 5-position of the pyrazolo[3,4-d]pyrimidin-4-one core . The closest commercially catalogued analog, N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide (CAS 899737-57-6), differs by the insertion of a methylene (–CH₂–) spacer, converting the carboxamide into an acetamide linkage . This single-atom difference alters the conformational flexibility, hydrogen-bonding geometry, and electronic distribution at the recognition interface. In related CDK2 inhibitor series, analogous linker modifications (thiophenethyl vs. thiopentane at C-6) shifted enzymatic IC₅₀ values by several-fold, demonstrating that the linker identity is a critical determinant of target potency [1]. No head-to-head biological comparison of these two specific compounds has been published.
| Evidence Dimension | Molecular connectivity at the 5-position amide/anilide bond |
|---|---|
| Target Compound Data | Direct thiophene-2-carboxamide (N–N bond); MW 351.38 g/mol; InChI Key UOLXZVBFSUQAOS-UHFFFAOYSA-N |
| Comparator Or Baseline | CAS 899737-57-6: thiophene-2-acetamide with methylene spacer (N–N–CH₂–C(=O)–); MW 365.41 g/mol; InChI Key VLOOFXHPFMBGBW-UHFFFAOYSA-N |
| Quantified Difference | One-atom (CH₂) insertion; ΔMW = 14.03 g/mol; distinct conformational and H-bonding pharmacophore geometry |
| Conditions | Structural comparison based on canonical SMILES and InChI descriptors; no co-crystal structure or biochemical assay data available |
Why This Matters
This structural distinction is not cosmetic; in related pyrazolo[3,4-d]pyrimidine SAR, linker insertion/deletion has been shown to alter IC₅₀ values by >10-fold, meaning the two compounds should not be treated as interchangeable procurement items for any target-based screening campaign.
- [1] Cherukupalli S, Chandrasekaran B, Krystof V, et al. Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2) inhibitors. Bioorganic Chemistry. 2018; 78: 46–59. View Source
